![molecular formula C9H10BrNS B13102828 8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine](/img/structure/B13102828.png)
8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine is a heterocyclic compound that contains both bromine and sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine with bromine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, typically carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated compounds and modified thiazine rings.
Wissenschaftliche Forschungsanwendungen
8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors by binding to active sites, thereby modulating biological pathways. The bromine and sulfur atoms play crucial roles in these interactions, contributing to the compound’s bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-3,4-dihydro-2H-benzo[B][1,4]oxazine: Similar in structure but contains an oxygen atom instead of sulfur.
2-Methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Chloro-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine: Contains chlorine instead of bromine, which affects its reactivity and biological activity.
Uniqueness
8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine is unique due to the presence of both bromine and sulfur atoms, which confer distinct chemical reactivity and biological properties
Eigenschaften
Molekularformel |
C9H10BrNS |
|---|---|
Molekulargewicht |
244.15 g/mol |
IUPAC-Name |
8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzothiazine |
InChI |
InChI=1S/C9H10BrNS/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11H,5H2,1H3 |
InChI-Schlüssel |
TUHHWWCOLKIZRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC2=C(S1)C(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Ethoxy-9H-pyrido[3,4-B]indole](/img/structure/B13102745.png)
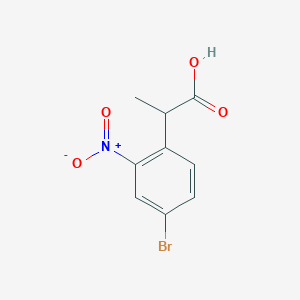
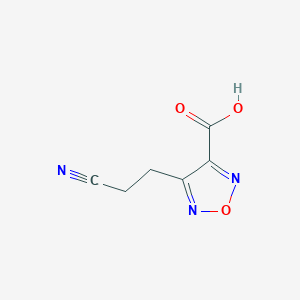
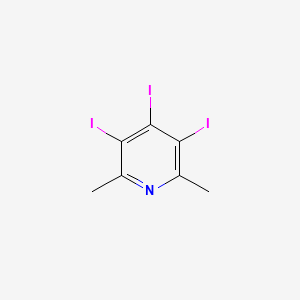
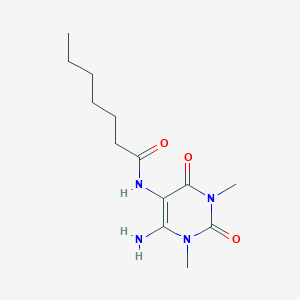
![7-(Fluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13102778.png)
![2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B13102788.png)
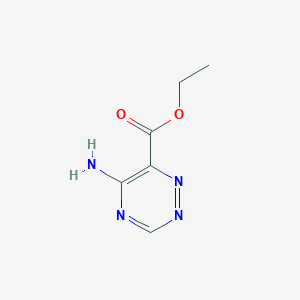

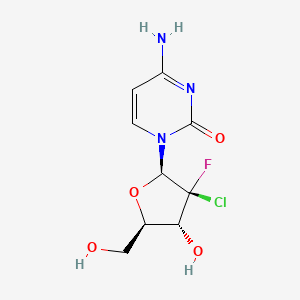
![4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B13102811.png)
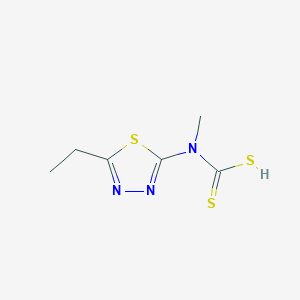
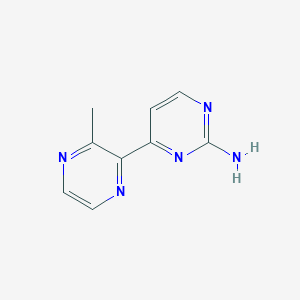
![7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13102839.png)
